(S)-2-Bromopropionic Acid-13C,d4

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope internal standard

(S)-2-Bromopropionic Acid-13C,d4 is a dual-labelled stable isotope internal standard (SIL-IS) featuring simultaneous carbon-13 enrichment at the carboxyl position and perdeuteration of the four non-exchangeable hydrogen atoms, yielding a nominal mass shift of +5 Da versus unlabelled (S)-2-bromopropionic acid (MW 152.97). This single-isotopologue design consolidates the mass resolution benefits of 13C-labelling with the high isotopic purity achievable through deuteration within one molecular entity.

Molecular Formula C₂¹³CHD₄BrO₂
Molecular Weight 157.99
Cat. No. B1158690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Bromopropionic Acid-13C,d4
Synonyms(2S)-2-Bromopropanoic Acid-13C,d4;  (S)-α-Bromopropionic Acid-13C,d4;  (-)-α-Bromopropanoic Acid-13C,d4;  L-α-Bromopropionic Acid-13C,d4;  L-2-Bromopropionic Acid-13C,d4;  (S)-(-)-2-Bromopropionic Acid-13C,d4;  (S)-2-Bromopropanoic Acid-13C,d4;  (S)-2-Bromo
Molecular FormulaC₂¹³CHD₄BrO₂
Molecular Weight157.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-2-Bromopropionic Acid-13C,d4: Single-Isotopologue vs. Single-Label Alternatives


(S)-2-Bromopropionic Acid-13C,d4 is a dual-labelled stable isotope internal standard (SIL-IS) featuring simultaneous carbon-13 enrichment at the carboxyl position and perdeuteration of the four non-exchangeable hydrogen atoms, yielding a nominal mass shift of +5 Da versus unlabelled (S)-2-bromopropionic acid (MW 152.97) [1][2]. This single-isotopologue design consolidates the mass resolution benefits of 13C-labelling with the high isotopic purity achievable through deuteration within one molecular entity . In contrast to alternative single-label variants such as 2-Bromopropionic acid-1-13C (M+1, MW 153.97) or 2-Bromopropionic acid-2,3,3,3-d4 (M+4, MW 157.00), the M+5 isotopologue minimizes the risk of signal overlap with natural-abundance isotopomers of the unlabelled analyte, thereby reducing potential for quantitative bias in complex biological matrices [1].

Why (S)-2-Bromopropionic Acid-13C,d4 Cannot Be Replaced by Single-Label or Racemic Isotopologues


Substituting (S)-2-Bromopropionic Acid-13C,d4 with a racemic deuterated analogue (D4-only) or a non-deuterated 13C analogue (13C-only) introduces quantitative measurement bias from two distinct sources. First, the smaller mass shift of M+1 or M+4 isotopologues relative to M+5 increases vulnerability to spectral overlap with naturally occurring 13C, 81Br, or 2H isotopomers of the unlabelled analyte, leading to systematic overestimation of analyte concentrations in complex matrices . Second, the chirality at the C2 position determines biological fate: glutathione transferase zeta (GSTZ) catalyses the biotransformation of both (R)- and (S)-2-bromopropionic acid to S-(α-methylcarboxymethyl)glutathione, but only the (S)-enantiomer is a substrate for the enzyme system that resolves racemic 2-halopropionic acids via asymmetric esterification [1][2]. Consequently, a racemic or (R)-configured internal standard cannot adequately correct for stereoselective metabolic processing, extraction recovery, or ionization efficiency differences that may arise when quantifying the (S)-enantiomer in biological samples [1].

Quantitative Differentiation Evidence for (S)-2-Bromopropionic Acid-13C,d4 vs. Comparator Isotopologues


Mass Shift (+5 Da) and Isotopic Purity Advantage Over Single-Label Analogues

The M+5 mass shift generated by simultaneous 13C and D4 labelling exceeds that of the single 13C-labelled analogue (2-Bromopropionic acid-1-13C, M+1) and the single D4-labelled analogue ((±)-2-Bromopropionic acid-2,3,3,3-d4, M+4). This larger mass difference reduces the probability that ion signals from the natural-abundance isotopologue distribution of the unlabelled analyte (M, M+1 from 13C; M+2 from 81Br or 13C₂) overlap with the SIL-IS quantifier ion . The reported isotopic purity of the single 13C analogue is 99 atom % 13C; the D4 analogue is specified at 98 atom % D . A product specification of ≥98% chemical purity with combined dual-isotope enrichment has been documented for the target compound [1].

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope internal standard

Enantiomeric Configuration Enables Correction of Stereoselective Metabolism by GSTZ

Glutathione transferase zeta (GSTZ) catalyses the biotransformation of (S)-2-bromopropionic acid to S-(α-methylcarboxymethyl)glutathione. Tong et al. (1998) demonstrated that GSTZ accepts both (R)- and (S)-2-bromopropionic acid as substrates, indicating that the enzyme processes both enantiomers [1]. However, in the context of histopine biosynthesis, Bates et al. (1984) showed that condensation of (S)-histidine with (R)-2-bromopropionic acid yields the biologically active diastereomer, while reaction with (S)-2-bromopropionic acid produces the inactive diastereomer, confirming that biological alkylation outcomes are diastereomer-dependent and thus intrinsically enantiomer-specific [2]. The (S)-configuration of the target compound matches the naturally occurring L-α-haloacid substrate stereochemistry, making it the appropriate SIL-IS for tracking stereoselective metabolic pathways [1][2].

glutathione transferase zeta alpha-haloacid metabolism enantioselective biotransformation

NMR-Based Enantiomeric Excess Assay Applicability for Carboxylic Acid Analytics

The unlabelled (S)-2-bromopropionic acid is employed as a chiral solvating agent or derivatising reagent for direct enantiomeric excess determination of carboxylic acids by 1H NMR . The 13C,d4-labelled analogue extends this utility to quantitative NMR (qNMR) workflows, where the 13C-enriched carboxyl carbon provides an isolated, high-sensitivity resonance and the deuterium labelling eliminates proton background at the labelled positions, simplifying spectral interpretation and improving signal-to-noise ratio in complex mixtures . Typical commercial specifications for unlabelled (S)-2-bromopropionic acid include an enantiomeric excess of ≥80% (typically), HPLC purity of ≥97.5%, and specific optical rotation of -24° to -30° (neat, 589 nm) .

enantiomeric purity determination carboxylic acid chiral assay proton NMR chiral solvating agent

Stable Isotope Dilution Mass Spectrometry (SID-MS) Workflow Compatibility as Single-Isotopologue Calibrant

In isotope dilution mass spectrometry, the accuracy of quantification depends on the chemical and physical equivalence of the SIL internal standard to the analyte throughout sample preparation, chromatographic separation, and ionization. The 13C,d4 dual-labelling strategy co-locates the isotopic label across both the carbon backbone (13C) and the exchangeable/non-exchangeable hydrogen positions (D4), generating a single-isotopologue internal standard that co-elutes with the analyte under reversed-phase HPLC conditions while being resolvable by mass [1]. In contrast, D4-only labelling is susceptible to deuterium-hydrogen back-exchange at the α-carbon position under basic or protic conditions, potentially altering the effective mass shift during sample preparation . 2-Bromopropionic acid certified reference materials (CRMs) at 1000 µg/mL in methanol are commercially available for GC/MS and LC/MS calibration, but these are unlabelled racemic mixtures and cannot serve as SIL-IS for enantioselective methods .

isotope dilution mass spectrometry SIL-IS calibrant LC-MS/MS method validation

Recommended Application Scenarios for (S)-2-Bromopropionic Acid-13C,d4 in Bioanalysis and Synthesis


LC-MS/MS Quantification of (S)-2-Bromopropionic Acid in Pharmacokinetic and Toxicology Studies

When quantifying (S)-2-bromopropionic acid or its downstream metabolites in plasma, urine, or tissue homogenates by LC-MS/MS, (S)-2-Bromopropionic Acid-13C,d4 serves as the optimal SIL-IS. Its +5 Da mass shift places the quantifier ion outside the natural isotopologue envelope, minimising interference from endogenous matrix components [1]. The (S)-configuration ensures stereochemical congruence with the analyte, which is critical given the demonstrated GSTZ-catalysed biotransformation of α-haloacids where both enantiomers are substrates but yield distinct metabolic fates .

Enantioselective Metabolism Studies Using Stable Isotope Tracing Coupled with Chiral Chromatography

In experiments designed to track the stereoselective metabolic processing of chiral α-haloacids, the 13C,d4-labelled (S)-enantiomer enables simultaneous monitoring of metabolic flux via 13C incorporation while the deuterium label provides a secondary orthogonal mass tag for MS/MS fragmentation studies [1]. This is particularly relevant for studying GSTZ-mediated pathways, where both (R)- and (S)-2-bromopropionic acid undergo glutathione conjugation but may exhibit different kinetics in different tissues .

Chiral Building Block for the Synthesis of 13C,d4-Labelled Hemiasterlin Analogues

(S)-2-Bromopropionic Acid-13C,d4 is a direct labelled precursor for the synthesis of structural analogues of antimitotic tripeptides (hemiasterlins) as antitumour agents [1]. The dual isotopic labelling of the starting material eliminates the need for post-synthetic labelling of the final drug candidate, preserving stereochemical integrity while enabling direct use of the labelled analogue in preclinical ADME studies without additional synthetic steps [1].

Isotope Dilution qNMR for Absolute Purity Assignment of Carboxylic Acid Reference Standards

The 13C-enriched carboxyl group of (S)-2-Bromopropionic Acid-13C,d4 provides a high-sensitivity 13C NMR handle for quantitative NMR applications, offering an approximately 90-fold sensitivity enhancement over natural-abundance 13C [1]. The simultaneous D4-labelling eliminates proton signals at the labelled positions, yielding cleaner spectra for integration-based purity determination of carboxylic acid analytes when used as an internal calibrant .

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